molecular formula C6H12ClNO3 B15248971 1-Hydroxypiperidine-2-carboxylicacidhydrochloride

1-Hydroxypiperidine-2-carboxylicacidhydrochloride

Cat. No.: B15248971
M. Wt: 181.62 g/mol
InChI Key: KKXQWCWONCEHSQ-UHFFFAOYSA-N
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Description

1-Hydroxypiperidine-2-carboxylicacidhydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride can be synthesized through several methods. One common approach involves the hydroxylation of piperidine-2-carboxylic acid. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxyl group at the desired position on the piperidine ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydroxylation reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

1-Hydroxypiperidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

    Piperidine-2-carboxylic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

    1-Hydroxy-2-pyrrolidinecarboxylic acid: Similar structure but with a five-membered ring, leading to different chemical and biological properties.

    2-Hydroxypiperidine-3-carboxylic acid: Hydroxyl group at a different position, affecting its reactivity and interactions.

Uniqueness: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride is unique due to the specific positioning of the hydroxyl and carboxylic acid groups on the piperidine ring. This configuration allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

1-hydroxypiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);1H

InChI Key

KKXQWCWONCEHSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)O.Cl

Origin of Product

United States

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